molecular formula C16H17ClN2OS B2757570 3-(2-Chlorophenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1396707-46-2

3-(2-Chlorophenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No. B2757570
CAS RN: 1396707-46-2
M. Wt: 320.84
InChI Key: YPJFIFOLTQZMOL-UHFFFAOYSA-N
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Description

The compound “3-(2-Chlorophenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea” is a complex organic molecule. It contains a chlorophenyl group, a cyclopropyl group, a thiophenyl group, and a urea group . These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR, IR spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Similar compounds may undergo reactions at the urea group or at the aromatic rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its specific structure .

Scientific Research Applications

Corrosion Inhibition

Urea derivatives, such as 1,3,5-triazinyl urea derivatives, have demonstrated significant efficacy as corrosion inhibitors for mild steel in acidic solutions. These compounds effectively form a protective layer on the metal surface, reducing corrosion rates. This application underscores the potential of urea derivatives, including 3-(2-Chlorophenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea, in industrial settings where corrosion resistance is crucial (Mistry, Patel, Patel, & Jauhari, 2011).

Biological Activity

The synthesis and evaluation of novel urea derivatives have highlighted their potential as plant growth regulators. These compounds, developed through specific reactions, exhibit promising activity in enhancing plant growth, indicating a valuable application in agriculture and horticulture (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Antifungal Activity

Urea derivatives have also been explored for their antifungal properties. Specific compounds have shown effectiveness against common fungal pathogens, suggesting their use in developing new antifungal agents. This research direction is promising for pharmaceutical applications where new, effective antifungal compounds are needed (A. Mishra, S. Singh, & A. Wahab, 2000).

Molecular Devices and Complexation

Urea derivatives have been utilized in the self-assembly of molecular devices through complexation with cyclodextrins. This innovative application demonstrates the potential of these compounds in the development of nanotechnology and molecular engineering, where precise molecular control is essential (J. Lock, B. May, P. Clements, S. Lincoln, & C. Easton, 2004).

Recyclization Reactions

Research into recyclization of certain urea derivatives has led to the synthesis of new compounds with potential applications in material science and organic synthesis. These reactions expand the chemical toolbox available to chemists for creating novel materials and molecules with specific functions (V. D. Dyachenko, A. N. Chernega, & S. G. Garasevich, 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Compounds with similar structures have been found to have antimicrobial and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process. It could also involve the design of related compounds with improved properties .

properties

IUPAC Name

3-(2-chlorophenyl)-1-cyclopropyl-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c17-14-5-1-2-6-15(14)18-16(20)19(12-7-8-12)10-9-13-4-3-11-21-13/h1-6,11-12H,7-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJFIFOLTQZMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea

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